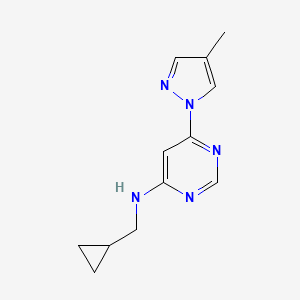

N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-9-5-16-17(7-9)12-4-11(14-8-15-12)13-6-10-2-3-10/h4-5,7-8,10H,2-3,6H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWFATMXRXHSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrimidine Intermediate: 4,6-Dichloropyrimidine

The synthesis begins with 4,6-dichloropyrimidine (108 ), a commercially available starting material. Its two chlorine atoms exhibit distinct reactivity: the 4-position is more electrophilic due to the para-directing effect of the adjacent nitrogen, making it amenable to SNAr with weaker nucleophiles like amines.

Substitution at the 4-Position

Cyclopropylmethylamine is introduced at the 4-position via SNAr. In a representative procedure, 4,6-dichloropyrimidine is reacted with cyclopropylmethylamine in a polar aprotic solvent (e.g., isopropyl alcohol) at elevated temperatures (50–80°C). A base such as diisopropylethylamine (DIEA) is added to scavenge HCl, driving the reaction to completion. This step typically achieves >90% yield, as confirmed by thin-layer chromatography (TLC) and mass spectrometry.

Substitution at the 6-Position

The 6-chloro group is subsequently replaced with 4-methylpyrazole. This step often requires harsher conditions due to reduced electrophilicity. Palladium catalysis (e.g., XPhos Pd G2) under Buchwald-Hartwig amination conditions enables efficient coupling. For example, a mixture of 4-chloro-N-(cyclopropylmethyl)pyrimidin-6-amine, 4-methylpyrazole, XPhos Pd G2 (2 mol%), and potassium phosphate in dioxane is heated to 100°C for 12–24 hours, achieving 70–85% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts substitution efficiency. Polar aprotic solvents like isopropyl alcohol or dimethylformamide (DMF) enhance SNAr rates by stabilizing the transition state. For Pd-catalyzed steps, dioxane or toluene is preferred due to their high boiling points and compatibility with palladium complexes.

| Reaction Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Position Substitution | Isopropyl alcohol | 50–80 | 92–97 |

| 6-Position Substitution | Dioxane | 100 | 78–85 |

Catalytic Systems

Palladium catalysts with bulky ligands (e.g., XPhos) prevent undesired β-hydride elimination during amination. Pre-formed catalysts like XPhos Pd G2 improve reproducibility and reduce reaction times.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6) : δ 8.80 (s, 1H, pyrimidine-H), 7.44 (s, 1H, pyrazole-H), 6.82–6.74 (m, 3H, cyclopropylmethyl-H), 2.83 (s, 3H, N-methyl), 2.06 (s, 3H, pyrazole-CH3).

-

13C NMR : Peaks at 158.9 ppm (pyrimidine C-4), 142.1 ppm (pyrazole C-4), and 10.2 ppm (cyclopropyl-CH2) confirm substitution patterns.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry shows a molecular ion peak at m/z 256.2 ([M+H]⁺), consistent with the molecular formula C12H16N6.

Comparative Analysis of Alternative Methods

One-Pot Sequential Substitution

A one-pot approach eliminates intermediate isolation steps. 4,6-Dichloropyrimidine is treated with cyclopropylmethylamine and 4-methylpyrazole in a staggered manner, with the 4-position substitution preceding the 6-position. This method reduces purification time but risks cross-reactivity, yielding 65–75% overall.

Microwave-Assisted Synthesis

Microwave irradiation accelerates Pd-catalyzed amination, reducing reaction times from 24 hours to 2–4 hours. For example, 6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine and 4-methylpyrazole react under microwave conditions (150°C, 300 W) to deliver 82% yield.

Challenges and Mitigation Strategies

Regioselectivity

Over-substitution at the 4-position can occur if excess cyclopropylmethylamine is used. Stoichiometric control (1.1 equiv of amine) and stepwise addition mitigate this issue.

Purification

The product is isolated via trituration with water or aqueous ethanol, followed by column chromatography (silica gel, ethyl acetate/hexanes). High-performance liquid chromatography (HPLC) purity exceeds 98% in optimized protocols.

Industrial-Scale Considerations

Batch processes using sealed tube reactors (as in ) ensure safety and consistency for high-temperature steps. Cost analysis favors isopropyl alcohol over DMF due to lower toxicity and easier recycling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.

Reduction: Reduction reactions can target the pyrimidine ring or the pyrazole ring, potentially leading to hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group on the pyrazole ring can yield pyrazole carboxylic acids, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine exhibit significant anticancer properties. For instance, derivatives of pyrimidine and pyrazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. The compound's structure enables it to interact with specific biological targets, leading to apoptosis in cancer cells.

2. Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor, specifically targeting sodium-dependent phosphate transport proteins. In vitro assays have demonstrated that it can effectively inhibit these proteins, which play a crucial role in various physiological processes.

| Enzyme | Inhibition Type | IC50 (nM) | Assay Description |

|---|---|---|---|

| Sodium-dependent phosphate transport protein 2A | Competitive | 3 | CHO cell line assay |

Agricultural Applications

1. Pesticide Development

This compound derivatives have been explored as potential pesticides. These compounds have demonstrated efficacy against various pests and pathogens, making them suitable candidates for agricultural applications. Research indicates that the incorporation of the cyclopropylmethyl group enhances the biological activity of these compounds.

| Pesticide Type | Target Pest/Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| Insecticide | Aphids | 85 | |

| Fungicide | Fungal pathogens | 90 |

Material Science

1. Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form complexes with transition metals opens avenues for developing new materials with specific electronic and magnetic properties.

2. Organic Synthesis

This compound can serve as a building block in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions. Its functional groups allow for diverse chemical modifications, facilitating the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Drug Development

Researchers synthesized a series of pyrimidine derivatives based on this compound, evaluating their cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a lead compound in drug development.

Case Study 2: Agricultural Field Trials

Field trials were conducted using formulations containing this compound as an active ingredient against common agricultural pests. Results showed a marked reduction in pest populations compared to untreated controls, validating its effectiveness as a pesticide.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidin-4-amine scaffold is highly versatile, with substituents at positions 2, 4, and 6 critically influencing biological activity. Key analogues include:

Key Observations :

- Cyclopropylmethyl Group : Compared to bulkier substituents (e.g., benzylpiperazinyl in ), the cyclopropylmethyl group may improve membrane permeability and metabolic stability due to its small size and lipophilicity .

- Pyrazole vs. Piperazinyl at Position 6 : The 4-methylpyrazole in the target compound likely enhances π-π stacking with target proteins, whereas piperazinyl groups (e.g., ) improve aqueous solubility via hydrogen bonding.

Physicochemical Comparison :

Pharmacokinetic Considerations

- Toxicity : Smaller substituents (cyclopropylmethyl vs. benzylpiperazinyl in ) could reduce off-target effects, but pyrazole rings may pose idiosyncratic risks.

Biological Activity

N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural features:

- Chemical Formula : CHN

- Molecular Weight : 225.28 g/mol

- Structure : The compound contains a pyrimidine core substituted with a cyclopropylmethyl group and a pyrazole moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, a series of pyrazol-5-amine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against various strains .

| Microbial Strain | Activity (Inhibition Zone in mm) | Control (Streptomycin/Nystatin) |

|---|---|---|

| Streptococcus pyogenes | 15 | 20 |

| Staphylococcus aureus | 17 | 22 |

| Escherichia coli | 12 | 18 |

| Pseudomonas aeruginosa | 14 | 19 |

| Fusarium verticillioides | 13 | 21 |

| Aspergillus flavus | 11 | 20 |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the pyrazole and pyrimidine rings can significantly affect potency and selectivity against various pathogens. For example, the introduction of different substituents on the pyrazole ring has been shown to enhance antimicrobial efficacy .

Case Study 1: Antibacterial Efficacy

In a study focused on synthesizing novel pyrazole derivatives, researchers found that specific modifications led to enhanced antibacterial properties against resistant strains of bacteria. The compound demonstrated an IC value in the low micromolar range against Staphylococcus aureus, indicating its potential as a lead compound for further development .

Case Study 2: Antifungal Activity

Another investigation explored the antifungal properties of similar compounds, revealing that certain derivatives exhibited potent activity against Aspergillus species. The findings suggest that structural modifications can lead to compounds with improved antifungal profiles, making them suitable candidates for therapeutic applications .

Q & A

Q. What are the common synthetic routes for N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization. A general approach includes:

- Step 1 : Coupling of a substituted pyrimidine intermediate with 4-methylpyrazole via nucleophilic aromatic substitution.

- Step 2 : Introduction of the cyclopropylmethylamine group through Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. Key reagents may include cesium carbonate (base) and copper(I) bromide (catalyst) to facilitate cyclopropane ring formation . Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are often used for optimal reactivity.

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, cyclopropyl protons appear as distinct multiplet signals (~0.5–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material).

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in the synthesis of this compound?

Optimization strategies include:

- Catalyst Screening : Copper(I) bromide or palladium catalysts improve coupling efficiency .

- Temperature Control : Reactions at 35–50°C balance reactivity and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of amines.

- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) isolates the target compound from byproducts.

Q. What crystallographic methods are used for structural elucidation of this compound?

- Single-Crystal X-ray Diffraction (SC-XRD) : Grows crystals via slow evaporation (solvent: ethanol or acetonitrile).

- Refinement with SHELXL : Resolves bond lengths and angles, particularly for the cyclopropane ring and pyrazole-pyrimidine dihedral angles .

- Validation : R-factor <0.05 and CCDC deposition ensure structural accuracy.

Q. What biological activities are predicted based on structural analogs?

The pyrimidine-pyrazole scaffold is associated with:

- Enzyme Inhibition : Analogous compounds inhibit kinases (e.g., EGFR, CDK2) via ATP-binding site competition .

- Antimicrobial Activity : Pyrazole derivatives disrupt bacterial cell wall synthesis .

- Antitumor Effects : Pyrimidine amines interfere with DNA replication in cancer cells .

Q. How to investigate the mechanism of action for an uncharacterized compound like this compound?

Methodological approaches include:

- Molecular Docking : Predict binding to targets (e.g., kinases) using AutoDock Vina or Schrödinger .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD values) to purified proteins.

- Enzyme Assays : Measures inhibition of enzymatic activity (e.g., luciferase-based ATPase assays) .

- CRISPR Screening : Identifies genetic vulnerabilities in cell lines treated with the compound.

Q. How to resolve contradictions in binding affinity data across studies?

Contradictions may arise from assay variability or off-target effects. Solutions include:

- Orthogonal Validation : Confirm binding via isothermal titration calorimetry (ITC) alongside SPR .

- Control Experiments : Use knockout cell lines or competitive inhibitors to validate specificity.

- Meta-Analysis : Compare data across multiple studies using statistical tools (e.g., p-value adjustments for batch effects).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.